molecular formula C14H17NO4 B7575164 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid

货号 B7575164
分子量: 263.29 g/mol
InChI 键: LQEGAULUBVNTCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is critical for maintaining normal brain function. CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications for a variety of neurological disorders.

作用机制

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid increases GABA levels in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have a variety of effects on brain function, including reducing seizure activity, reducing drug-seeking behavior, and reducing anxiety-like behavior. 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

实验室实验的优点和局限性

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in laboratory experiments. It is readily available for research purposes and has a well-characterized mechanism of action. It has also been shown to have a favorable safety profile in preclinical studies, making it a relatively safe compound for use in animal studies. However, one limitation of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid is its selectivity for GABA transaminase, which may limit its potential therapeutic applications to disorders involving GABA dysregulation.

未来方向

There are several potential future directions for research on 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is the potential therapeutic applications of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in neurological disorders beyond epilepsy, addiction, and anxiety disorders. Another area of interest is the development of more selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further studies are needed to fully characterize the safety and efficacy of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in clinical trials.

合成方法

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopropyl amine with a protected 4-(hydroxymethyl)benzoic acid derivative, followed by deprotection and amidation to yield the final product. The process has been optimized for high yield and purity, making 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid readily available for research purposes.

科学研究应用

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety-like behavior in animal models of anxiety disorders.

属性

IUPAC Name

3-[cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-9-10-1-3-11(4-2-10)14(19)15(12-5-6-12)8-7-13(17)18/h1-4,12,16H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEGAULUBVNTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC(=O)O)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。